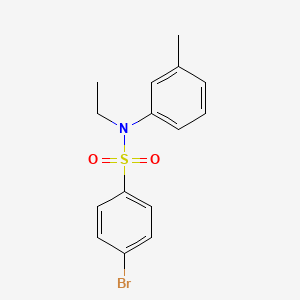

4-bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide

描述

4-Bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide (CAS: 881282-85-5, molecular formula: C₁₅H₁₆BrNO₂S) is a brominated sulfonamide derivative featuring an ethyl group and a 3-methylphenyl substituent on the sulfonamide nitrogen (). This compound belongs to the benzenesulfonamide class, known for diverse applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities. The bromine atom at the para position of the benzene ring and the bulky N-ethyl-N-(3-methylphenyl) substituents likely influence its electronic properties, steric hindrance, and biological interactions .

属性

IUPAC Name |

4-bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO2S/c1-3-17(14-6-4-5-12(2)11-14)20(18,19)15-9-7-13(16)8-10-15/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKFPWSFHKRJQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with N-ethyl-3-methylaniline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

4-bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of sulfinamides or thiols.

Coupling Reactions: Formation of biaryl compounds.

科学研究应用

4-bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes. The compound’s bromine atom and sulfonamide group are crucial for its binding affinity and inhibitory activity.

相似化合物的比较

Key Observations :

- Synthetic Complexity : The target compound requires multi-step synthesis due to its dual N-alkyl/aryl substituents, similar to the dual sulfonamide in . Simpler derivatives like N-(4-bromophenyl)benzenesulfonamide are synthesized via single-step amidation .

Physicochemical Properties

| Property | 4-Bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide | N-(4-Bromophenyl)benzenesulfonamide | 4-Bromo-N-methyl-benzenesulfonamide |

|---|---|---|---|

| Molecular Weight | 370.27 g/mol | 294.18 g/mol | 262.12 g/mol |

| Lipophilicity (Predicted) | High (due to ethyl and 3-methylphenyl groups) | Moderate | Low |

| Solubility | Likely low in water, high in organic solvents | Moderate in DMSO | High in polar solvents |

Key Observations :

- The ethyl and 3-methylphenyl groups in the target compound significantly increase molecular weight and lipophilicity compared to simpler analogs, which may enhance membrane permeability but reduce aqueous solubility .

Computational and Crystallographic Insights

- Conformational Analysis : N-(3-methylphenyl)benzenesulfonamide derivatives adopt syn or anti conformations based on substituent positions (). The target compound’s ethyl and 3-methylphenyl groups likely enforce a twisted conformation, reducing crystal symmetry .

- Docking Studies : Analogous compounds () show that bulky N-substituents improve interactions with hydrophobic enzyme pockets. The target compound may exhibit similar behavior, though this requires validation .

生物活性

4-bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.

- Anti-inflammatory Properties : Demonstrates potential in reducing inflammation in biological models.

- Anticancer Effects : Shows promise in inhibiting cancer cell proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide compounds, including this compound. The Minimum Inhibitory Concentration (MIC) values against common pathogens are summarized below:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

| Pseudomonas aeruginosa | 7.00 |

These results indicate that the compound possesses significant antibacterial activity, comparable to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using an in vivo model of carrageenan-induced paw edema in rats. The results showed a dose-dependent reduction in edema, with the following percentages of inhibition at different time points:

| Time (hours) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

This suggests that the compound effectively reduces inflammation and may be a candidate for further therapeutic development .

Anticancer Activity

In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines. For instance, it has been shown to reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values as low as:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 12.0 |

These findings indicate its potential as an anticancer agent .

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The sulfonamide group interacts with bacterial dihydropteroate synthase, inhibiting folate synthesis.

- Cell Cycle Arrest : Induces apoptosis in cancer cells by disrupting cell cycle progression.

- Anti-inflammatory Pathways : Modulates pro-inflammatory cytokines and mediators.

Case Studies

- Antimicrobial Efficacy : A study conducted by Figueroa-Valverde et al. demonstrated that the compound significantly inhibited bacterial growth in vitro, supporting its use as an antimicrobial agent .

- Inflammation Model : Another research effort highlighted the compound's ability to reduce paw edema in a rat model, correlating its anti-inflammatory effects with reduced levels of inflammatory markers .

- Cancer Cell Studies : In vitro assays showed that treatment with the compound led to reduced viability of MCF-7 and A549 cells, suggesting its potential use in cancer therapy .

常见问题

Q. What are the recommended synthetic routes for 4-bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide, and how can reaction yields be optimized?

Answer: The synthesis typically involves sulfonylation of 3-methylaniline derivatives followed by bromination. Key steps include:

- Sulfonylation : Reacting 3-methylaniline with ethylamine and benzenesulfonyl chloride under controlled pH (8–9) to form the N-ethyl-N-(3-methylphenyl)benzenesulfonamide intermediate .

- Bromination : Electrophilic bromination at the para position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to minimize di-substitution .

Yield Optimization : Use anhydrous conditions, stoichiometric control of brominating agents, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:

- NMR :

- ¹H NMR : Look for ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) and aromatic protons (δ 6.8–7.8 ppm). The 3-methylphenyl substituent shows a singlet at δ 2.3 ppm .

- ¹³C NMR : Confirm sulfonamide formation with a sulfonyl carbon at δ ~115 ppm .

- FT-IR : Sulfonamide S=O stretches at 1160 cm⁻¹ and 1360 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 382 (M⁺) with fragmentation patterns reflecting bromine loss (Δ m/z 79/81) .

Q. How can researchers assess the compound’s solubility and stability under varying experimental conditions?

Answer:

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λmax ~270 nm). DMSO is optimal for biological assays .

- Stability : Conduct accelerated degradation studies (40°C, 75% humidity) over 14 days. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) for decomposition products like 3-methylaniline derivatives .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

Answer:

- Mechanistic Profiling : Use enzyme inhibition assays (e.g., carbonic anhydrase isoforms) to identify specific targets. Compare IC₅₀ values across cell lines .

- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing bromine with chlorine) to isolate structure-activity relationships (SAR) .

- Theoretical Frameworks : Apply molecular docking (AutoDock Vina) to model interactions with proteins like EGFR or tubulin, correlating binding affinity with experimental bioactivity .

Q. How can crystallographic data inform the design of derivatives with enhanced pharmacological properties?

Answer:

- Crystal Structure Analysis : X-ray diffraction reveals key intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the sulfonamide moiety. Modifications to the ethyl or 3-methylphenyl groups can disrupt crystal packing, improving solubility .

- Torsion Angle Adjustments : Introduce bulky substituents to alter dihedral angles (e.g., N–S–C–Ar), enhancing conformational flexibility for target binding .

Q. What methodological approaches are critical for analyzing the compound’s metabolic pathways and toxicity profiles?

Answer:

- In Vitro Metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I metabolites (e.g., oxidative dealkylation) and phase II conjugates .

- Toxicity Screening :

- Cytotoxicity : MTT assay on HEK293 cells (IC₅₀ > 50 µM indicates low toxicity).

- Genotoxicity : Comet assay to detect DNA strand breaks at therapeutic concentrations .

Q. How should researchers address discrepancies in observed vs. predicted physicochemical properties (e.g., logP, pKa)?

Answer:

- Computational Validation : Compare predicted values (ChemAxon, ACD/Labs) with experimental data. For example, experimental logP (2.8) vs. calculated (3.1) may indicate unaccounted hydrogen bonding .

- Experimental Reassessment : Use potentiometric titration for pKa determination and shake-flask method for logP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。